![molecular formula C10H14ClN5 B3102374 6-哌嗪-1-基咪唑[1,2-B]哒嗪盐酸盐 CAS No. 1417356-31-0](/img/structure/B3102374.png)
6-哌嗪-1-基咪唑[1,2-B]哒嗪盐酸盐
描述
“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Synthesis Analysis
The synthesis of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” can be achieved from Piperazine and 6-Chloroimidazo[2,1-f]pyridazine .Molecular Structure Analysis
The molecular structure of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is characterized by a pyridazine ring, which is endowed with unique physicochemical properties .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 8.48±0.10 .科学研究应用
抗组胺和抗炎活性
- 合成具有抗组胺活性的嗜酸性粒细胞浸润抑制剂:Gyoten 等人(2003 年)的一项研究探索了稠合哒嗪的合成,包括咪唑[1,2-b]哒嗪,它们表现出抗组胺活性并对嗜酸性粒细胞趋化性具有抑制作用。一种被识别为 6a 的化合物显示出有效的抗组胺活性,对中枢 H(1) 受体的阻断作用很小,而对其外周 H(1) 受体的阻断作用却很完全。此外,6a 抑制了抗原激发的致敏豚鼠的皮肤嗜酸性粒细胞浸润,表明其作为特应性皮炎和过敏性鼻炎治疗剂的潜力 (Gyoten 等人,2003)。
抗菌和抗疟活性
- 合成生物活性磺酰胺和酰胺衍生物:Bhatt 等人(2016 年)合成了含有哌嗪环和咪唑[1,2-b]哒嗪部分的新型磺酰胺和酰胺衍生物。这些化合物被筛选用于针对各种细菌的抗菌活性以及抗真菌和抗疟活性,展示了它们在抗菌和抗疟治疗中的潜力 (Bhatt 等人,2016)。
抗糖尿病药物开发
- 合成和发现抗糖尿病药物:Bindu 等人(2019 年)对三唑-哒嗪-6-基取代哌嗪进行了一项研究,评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,旨在将其开发为抗糖尿病药物。发现这些化合物表现出很强的抑制潜力,并显示出显着的抗氧化和促胰岛素活性,表明它们作为有效抗糖尿病药物的潜力 (Bindu 等人,2019)。
抗菌特性
- 哌嗪基恶唑烷酮类抗菌剂:Tucker 等人(1998 年)研究了哌嗪基恶唑烷酮类化合物,一种合成抗菌剂,对革兰氏阳性菌的疗效。本研究中的化合物显示出有希望的抗菌特性,表明它们在治疗由耐药菌株引起的感染中具有潜在用途 (Tucker 等人,1998)。
作用机制
Target of Action
The primary target of 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this axis, thereby reducing the inflammation and tissue damage associated with autoimmune diseases .
Result of Action
The inhibition of IL-17A by 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride can lead to a significant reduction in inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis .
属性
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMQDFNJXVDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。